3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide
Overview
Description
3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide is a product used for proteomics research . It has a molecular formula of C8H8N4O and a molecular weight of 176.18 .
Synthesis Analysis
The synthesis of 1,2,4-benzotriazines involves diverse intramolecular cyclizations, deoxygenation of benzotriazine N-oxides, acid-catalyzed cyclizations of arylformazans, intermolecular condensations, (4+2) cycloaddition reactions, and ring expansions of 1,2,3-benzotriazoles . A specific synthetic pathway toward the 1,2,4-benzotriazines involves coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C8H8N4O and a molecular weight of 176.18 g/mol.Chemical Reactions Analysis
The mechanism of reaction involves coupling of the 2-iodofunctionality with hydrazide and further intramolecular heterocyclization with dehydration .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C8H8N4O and a molecular weight of 176.18 .Scientific Research Applications
Hypoxia-Targeted Anticancer Therapy
3-Amino-1,2,4-benzotriazine 1,4-dioxide, also known as SR 4233 or tirapazamine, is a lead compound in a new class of bioreductive anticancer drugs, specifically targeting hypoxic cells in solid tumors. Its mechanism involves selective toxicity to cells at low oxygen tensions, a common characteristic of solid tumors but not normal tissues. This selective toxicity makes SR 4233 a promising adjunct to radiotherapy and chemotherapy, enhancing tumor cell killing without increasing toxicity to surrounding normal tissues (Brown, 1993).
Reductive Activation and Selective Toxicity
The bioreductive agent SR-4233 exhibits potent and selective killing of hypoxic cells. This characteristic is significantly advantageous for targeting cancer cells in hypoxic environments, as found in solid tumors. The compound metabolizes more rapidly under hypoxic than aerobic conditions, providing a basis for its selective toxicity and potential as a tool in tumor biology and cancer therapy (Zeman et al., 1986).
Role in DNA Damage
SR 4233's ability to induce DNA cleavage is a crucial aspect of its antitumor mechanism. The involvement of hydroxyl radicals, generated through reductive activation, leads to extensive DNA damage, supporting its potential as an effective antitumor agent (Daniels & Gates, 1996).
Enhancement of Radiation-Induced Tumor Cell Killing
The hypoxic cell toxin SR 4233 enhances the killing of tumor cells when combined with radiation therapy. Its bioreductive metabolism under hypoxic conditions aligns with its hypoxia-specific cytotoxicity, making it an effective complement to radiation in treating solid tumors (Zeman et al., 1988).
Activation to Oxidizing Species
A study focusing on the activation of SR 4233 to oxidizing radicals postulates a mechanism involving the formation of benzotriazinyl radicals following one-electron reduction. This mechanism is vital for understanding how SR 4233 and its analogs produce oxidizing radicals, contributing to its efficacy as an anticancer drug (Anderson et al., 2003).
Mechanism of Action
The most representative example of a bioreductive prodrug is the 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide, better known as tirapazamine (TPZ or SR4233), a drug synthesized in 1970 based on the benzotriazine structure and which has been in clinical trials for the treatment of different types of cancer .
Safety and Hazards
Properties
IUPAC Name |
7-methyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-5-2-3-6-7(4-5)12(13)11-8(9)10-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSUQKGKNZZCMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344934 | |
Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27281-74-9 | |
Record name | 7-Methyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-7-methyl-1,2,4-benzotriazine-1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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